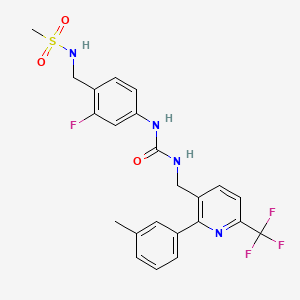![molecular formula C23H28F4N4O3S B10834526 2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide](/img/structure/B10834526.png)
2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25666693-Compound-57” is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID25666693-Compound-57” involves a series of chemical reactions that require precise conditions. The initial step typically involves the reaction of malic acid with alcohol or sulfate ester, followed by a reaction with haloethane to obtain an intermediate compound. This intermediate is then reacted with a halogenating reagent to produce "PMID25666693-Compound-57" .
Industrial Production Methods: In an industrial setting, the production of “PMID25666693-Compound-57” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: “PMID25666693-Compound-57” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Substitution: Involves the use of halogenating reagents to introduce halogen atoms into the compound’s structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of primary amides results in the formation of primary amines, which can further undergo additional reactions to produce various derivatives.
Scientific Research Applications
“PMID25666693-Compound-57” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.
Biology: Studied for its role in biochemical pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat various medical conditions, including pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its unique properties.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-57” involves its interaction with specific molecular targets and pathways. It acts as a ligand-activated non-selective calcium permeant cation channel, which is involved in the detection of noxious chemical and thermal stimuli . This interaction mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons, contributing to its effects on inflammatory pain and hyperalgesia.
Comparison with Similar Compounds
“PMID25666693-Compound-57” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Properties
Molecular Formula |
C23H28F4N4O3S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C23H28F4N4O3S/c1-15-7-9-31(10-8-15)22-18(5-6-20(30-22)23(25,26)27)13-28-21(32)12-16-3-4-17(19(24)11-16)14-29-35(2,33)34/h3-6,11,15,29H,7-10,12-14H2,1-2H3,(H,28,32) |
InChI Key |
DAEWVVDOSOXCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)CNC(=O)CC3=CC(=C(C=C3)CNS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834481.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10834485.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834495.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834503.png)
![N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine](/img/structure/B10834508.png)
![(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide](/img/structure/B10834513.png)
![N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]-4-[[9-methyl-6-[4-(trifluoromethoxy)phenyl]purin-2-yl]amino]benzamide](/img/structure/B10834514.png)
![3-[(2-amino-2-oxoethyl)-(3-chloropyridin-2-yl)amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834525.png)
![1-(3-Methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834527.png)
![N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B10834533.png)
